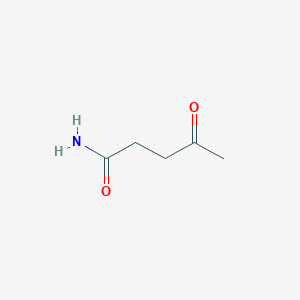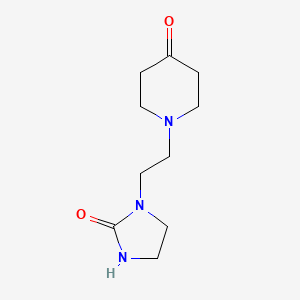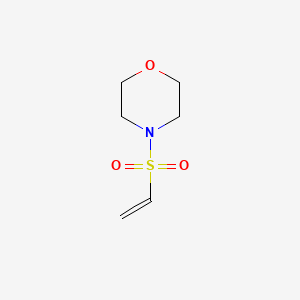
4-Vinylsulfonyl-morpholine
Vue d'ensemble
Description
4-Vinylsulfonyl-morpholine is an organic compound characterized by the presence of a vinyl sulfone group attached to a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylsulfonyl-morpholine typically involves the reaction of morpholine with a vinyl sulfone precursor. One common method includes the use of sodium arylsulfinates and alkenes in the presence of a catalyst such as copper iodide (CuI) and bipyridine (bpy) under oxygen atmosphere . The reaction proceeds via anti addition of the sulfonyl cation followed by an elimination process to yield the desired vinyl sulfone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Vinylsulfonyl-morpholine undergoes various types of chemical reactions, including:
Addition Reactions: The vinyl group can participate in addition reactions with nucleophiles such as thiols, leading to the formation of thioethers.
Substitution Reactions: The sulfone group can be involved in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles that react with the vinyl group.
Catalysts: Copper-based catalysts are frequently used in the synthesis and modification of vinyl sulfones.
Major Products:
Thioethers: Formed from the addition of thiols to the vinyl group.
Substituted Sulfones: Resulting from substitution reactions involving the sulfonyl group.
Applications De Recherche Scientifique
4-Vinylsulfonyl-morpholine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Vinylsulfonyl-morpholine involves the covalent modification of target enzymes. The vinyl sulfone group reacts with nucleophilic residues such as cysteine in the active site of enzymes, leading to irreversible inhibition . This covalent binding enhances the binding affinity and prolongs the duration of action of the compound .
Comparaison Avec Des Composés Similaires
Vinyl Sulfone: A simpler analog with similar reactivity but lacking the morpholine ring.
Vinyl Sulfide: Contains a sulfur atom instead of the sulfone group, leading to different reactivity and applications.
Uniqueness: 4-Vinylsulfonyl-morpholine is unique due to the presence of both the vinyl sulfone group and the morpholine ring. This combination imparts distinct reactivity and potential for diverse applications in drug design and materials science .
Propriétés
IUPAC Name |
4-ethenylsulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-2-11(8,9)7-3-5-10-6-4-7/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUSPFTZZVGBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579384 | |
| Record name | 4-(Ethenesulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41067-80-5 | |
| Record name | 4-(Ethenesulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628251.png)
![3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol](/img/structure/B1628252.png)


![1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone](/img/structure/B1628257.png)
![6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1628261.png)
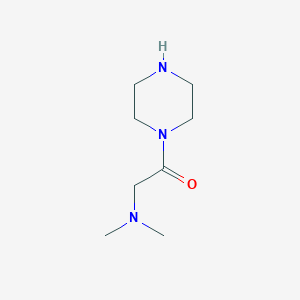

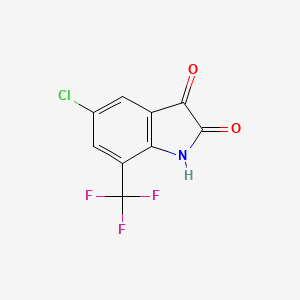
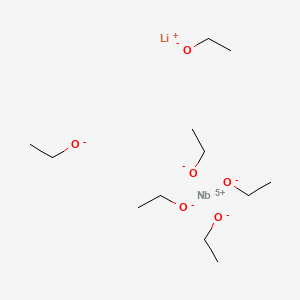
![5-Hydroxy-3-propyl-5-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-2-thione](/img/structure/B1628270.png)
![2,2,2-Trifluoro-N-[(2R)-1-phenylpropan-2-yl]acetamide](/img/structure/B1628271.png)
